Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFBXFVUPMAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181747 | |
| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142224-62-1 | |
| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142224-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-cyclopropyl-3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Cyclopropyl-3-(3-oxophenyl)propanoate.
Reduction: Formation of 3-Cyclopropyl-3-(3-hydroxyphenyl)propanol.
Substitution: Formation of 3-Cyclopropyl-3-(3-chlorophenyl)propanoate.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is being investigated for its potential therapeutic effects, particularly in:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
- Pharmacological Studies : Its structural characteristics suggest possible interactions with biological targets, which could lead to the development of new drugs for conditions related to oxidative damage.
Polymer Science
In polymer chemistry, this compound is recognized for its role as an:
- Antioxidant Additive : It is used to enhance the stability and longevity of polymers by preventing oxidative degradation. This application is crucial in industries such as plastics and coatings where material durability is essential .
- Intermediate for Synthesis : this compound serves as a precursor for synthesizing more complex polymer additives that improve performance characteristics .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of this compound in various polymer matrices. Results indicated that incorporating this compound significantly improved thermal stability and reduced degradation rates compared to control samples without antioxidants .
Case Study 2: Drug Development
Research focused on the pharmacological profile of this compound revealed its potential as a lead compound for developing new antioxidant drugs. The compound demonstrated effective inhibition of reactive oxygen species (ROS) in vitro, suggesting a protective role against cellular damage .
Mechanism of Action
The mechanism of action of Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
- CAS No.: 1142224-62-1
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Physical Properties :
This compound features a cyclopropyl ring and a 3-hydroxyphenyl group attached to a methyl propanoate backbone.
Comparison with Structurally Similar Compounds
Ethyl 3-Cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate (4bk)
- CAS No.: Not explicitly provided.
- Molecular Formula : C₁₇H₁₇F₃O₃
- Key Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Substituents : A 3-(trifluoromethyl)benzyl group replaces the 3-hydroxyphenyl group.
- Functional Groups : Contains an oxo (keto) group at the 3-position, absent in the target compound.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-(trifluoromethyl)benzyl bromide .
- Implications :
Methyl 3-Amino-3-cyclobutylpropanoate
- CAS No.: 1391202-69-9
- Molecular Formula: C₈H₁₃NO₂ (estimated).
- Key Differences: Ring Structure: Cyclobutyl (4-membered ring) replaces the cyclopropyl (3-membered ring). Functional Group: Amino (-NH₂) group replaces the 3-hydroxyphenyl moiety.
- Implications: The cyclobutyl ring introduces greater ring strain and conformational flexibility compared to cyclopropyl.
(S)-Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate
- CAS No.: 1142223-08-2
- Molecular Formula : C₁₃H₁₆O₃ (same as the target compound).
- Key Differences :
- Stereochemistry : (S)-enantiomer vs. racemic or unspecified stereochemistry in the target compound.
- Implications :
Ethyl 3-Cyclopropyl-3-{[(4-methylphenyl)methyl]amino}propanoate
- CAS No.: 2325359-14-4
- Molecular Formula: C₁₆H₂₃NO₂
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester). Substituents: A 4-methylbenzylamino group replaces the 3-hydroxyphenyl moiety.
- Implications: The ethyl ester may increase lipophilicity, affecting membrane permeability. The amino group introduces nucleophilic reactivity, enabling participation in condensation reactions .
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
Physical Properties Comparison
| Compound | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Target Compound | 344.4 ± 17.0 | 144.1 ± 13.7 | 1.2 ± 0.1 |
| Ethyl 3-Cyclopropyl-3-oxo-2-(...) (4bk) | Not reported | Not reported | Not reported |
| (S)-Enantiomer | Similar to target | Similar to target | Similar to target |
Biological Activity
Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate is an organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclopropyl group and a hydroxyphenyl group. These structural components are crucial for its biological interactions, particularly through hydrogen bonding and molecular recognition processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group enhances binding affinity and specificity, which may modulate enzyme activity or receptor interactions .
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pain pathways. In vivo studies have shown promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and neuropathic pain .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor . It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This property is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing varying degrees of effectiveness. The mechanism behind this activity could involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
- Anti-inflammatory Study : A study involving a mouse model of inflammation demonstrated that administration of this compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
- Enzyme Inhibition Assay : In vitro assays indicated that the compound inhibited the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values obtained were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Modulation of pain pathways | |
| Enzyme inhibition | Binding to active sites | |
| Antimicrobial | Disruption of cell membranes |
Summary of Research Findings
| Study Focus | Findings | Year |
|---|---|---|
| Anti-inflammatory effects | Significant reduction in inflammation in mice | 2024 |
| Enzyme inhibition | Effective COX inhibitor with IC50 comparable to NSAIDs | 2024 |
| Antimicrobial properties | Activity against various bacterial strains | 2024 |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoate, and how can reaction conditions be optimized?
A multi-step synthesis involving palladium-catalyzed cross-coupling and esterification is commonly employed. For example, a key step involves coupling a cyclopropyl-substituted intermediate with a 3-hydroxyphenyl precursor using Pd(dppf)Cl₂ as a catalyst under mild heating (60°C) . Yield optimization (e.g., 63% in the final step) may require adjusting solvent polarity (e.g., acetonitrile vs. THF) or using alternative coupling agents (e.g., DEAD with n-Bu₃P). Reaction monitoring via TLC or HPLC-MS is critical to identify intermediates .
Q. How can the structural and stereochemical integrity of this compound be confirmed?
- NMR : Analyze ¹H/¹³C NMR for cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- X-ray crystallography : Resolve stereochemistry, as demonstrated in related cyclopropyl esters (e.g., bond angles and dihedral angles in crystal structures) .
- Mass spectrometry : Confirm molecular weight (220.26 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the critical stability considerations during storage and handling?
Q. How can solubility and formulation challenges be addressed for biological assays?
- Solubility : Use polar aprotic solvents (e.g., DMSO, ethanol) for stock solutions. Aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Formulation : For in vivo studies, consider nanoemulsions or liposomal encapsulation to improve bioavailability .
Advanced Research Questions
Q. What metabolic pathways are predicted for this compound, and how can degradation products be characterized?
- Predicted pathways : Based on analogs like 3-(3-hydroxyphenyl)propanoate, expect β-oxidation of the propanoate chain or hydroxylation of the cyclopropyl ring .
- Analytical methods : Use HPLC-MS/MS to identify metabolites (e.g., m/z 166.17 for 3-(3-hydroxyphenyl)propanoic acid) and compare with reference standards .
Q. How can molecular docking studies elucidate its potential as a GPR40 agonist?
- Target modeling : Dock the compound into GPR40’s binding pocket (PDB: 4PHU) using software like AutoDock Vina. Focus on interactions between the hydroxylphenyl group and Arg183/Asn244 residues .
- Validation : Compare binding affinities with fluorinated analogs (e.g., from structure-activity relationship studies) to assess cyclopropyl’s role .
Q. What structural modifications could enhance its bioactivity or metabolic stability?
Q. How can contradictory data on physicochemical properties be resolved?
Q. What experimental strategies mitigate low yields in esterification steps?
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. enzymatic catalysts (e.g., lipases) for greener synthesis.
- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., from 63% to >80% in similar esters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
